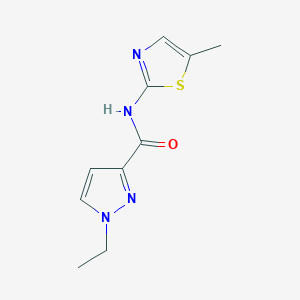

1-ethyl-N-(5-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide

CAS No.: 955567-17-6

Cat. No.: VC6382565

Molecular Formula: C10H12N4OS

Molecular Weight: 236.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 955567-17-6 |

|---|---|

| Molecular Formula | C10H12N4OS |

| Molecular Weight | 236.29 |

| IUPAC Name | 1-ethyl-N-(5-methyl-1,3-thiazol-2-yl)pyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C10H12N4OS/c1-3-14-5-4-8(13-14)9(15)12-10-11-6-7(2)16-10/h4-6H,3H2,1-2H3,(H,11,12,15) |

| Standard InChI Key | JTBXHLJHCCTQGD-UHFFFAOYSA-N |

| SMILES | CCN1C=CC(=N1)C(=O)NC2=NC=C(S2)C |

Introduction

The compound 1-ethyl-N-(5-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide is a heterocyclic organic molecule that incorporates both a thiazole ring and a pyrazole ring. Compounds containing these structures are widely studied due to their significant biological and pharmacological activities, including anti-inflammatory, antimicrobial, and antifungal properties.

This article provides an in-depth analysis of the compound's structure, synthesis, properties, and potential applications.

Molecular Formula and Weight

-

Molecular Formula: C10H12N4OS

-

Molecular Weight: 236.29 g/mol

Structural Features

The compound contains:

-

A pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms.

-

A thiazole ring, a five-membered heterocycle with sulfur and nitrogen atoms.

-

An amide functional group (-CONH-) linking the pyrazole to the thiazole.

Chemical Identifiers

-

IUPAC Name: 1-ethyl-N-(5-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide

-

SMILES Notation: CCN(C1=CC(=NN1)C(=O)NC2=NC=C(S2)C)

General Synthesis

The synthesis of 1-ethyl-N-(5-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves:

-

Preparation of the pyrazole core through cyclization reactions involving hydrazine derivatives and β-diketones.

-

Introduction of the thiazole ring via condensation reactions using thiourea or related sulfur-containing reagents.

-

Coupling of the two heterocycles through amide bond formation using carboxylic acid derivatives or acyl chlorides.

Reaction Conditions

The synthesis is often carried out under mild conditions with solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate or triethylamine.

Pharmacological Potential

Compounds containing thiazole and pyrazole rings are known for their diverse biological activities:

-

Anti-inflammatory: Pyrazoles are often inhibitors of cyclooxygenase enzymes (COX).

-

Antimicrobial: Thiazoles exhibit activity against Gram-positive and Gram-negative bacteria.

-

Antifungal: Thiazoles have shown efficacy against fungal pathogens like Candida albicans.

Docking Studies

Preliminary molecular docking studies suggest that this compound may interact with enzymes like lipoxygenases, making it a candidate for anti-inflammatory drug development.

Pharmaceutical Development

The dual presence of pyrazole and thiazole rings makes this compound a promising scaffold for drug discovery in areas such as:

-

Anti-inflammatory agents

-

Antimicrobial drugs

-

Central nervous system modulators

Structural Optimization

Further structural modifications could enhance its bioavailability, specificity, and potency.

Toxicity Studies

Comprehensive toxicity profiling is required to ensure safety in therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume